molecular formula C9H7N3 B13036102 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B13036102
M. Wt: 157.17 g/mol
InChI Key: BCYGXJAWZIGMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system, with a methyl group at the 2-position and a cyano group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpyridine with a suitable nitrile source under acidic or basic conditions. The reaction is often carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the tyrosine kinase domain of the receptor, preventing its activation and subsequent downstream signaling. This inhibition can lead to reduced cell proliferation and migration, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Lacks the methyl and cyano groups, resulting in different chemical properties and biological activities.

    2-Methyl-1H-pyrrolo[2,3-b]pyridine:

Uniqueness

2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to the presence of both the methyl and cyano groups, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a versatile scaffold in drug discovery and other scientific research applications .

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C9H7N3/c1-6-2-8-3-7(4-10)5-11-9(8)12-6/h2-3,5H,1H3,(H,11,12)

InChI Key

BCYGXJAWZIGMSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.